molecular formula C10H12BrN B13031084 (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine

Cat. No.: B13031084
M. Wt: 226.11 g/mol
InChI Key: OEUQLRYVNCEHPM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Chiral Center Configuration

Molecular Formula and Connectivity

The compound’s molecular formula is C₁₀H₁₂BrN , with a molar mass of 226.11 g/mol . Its structure combines a 3-bromo-5-methylphenyl aromatic ring connected to a propenylamine chain. The SMILES notation (CC1=CC(=CC(=C1)Br)[C@H](C=C)N) explicitly defines the stereochemistry at the chiral center, which resides at the carbon atom linking the aromatic ring to the allylamine group. The InChIKey (OEUQLRYVNCEHPM-JTQLQIEISA-N) encodes the absolute (1S) configuration, critical for distinguishing it from its enantiomer.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₁₀H₁₂BrN
Molar Mass 226.11 g/mol
IUPAC Name (1S)-1-(3-bromo-5-methylphenyl)prop-2-en-1-amine
CAS Registry Number 1269825-14-0

Chiral Center Analysis

The chiral center’s configuration arises from the tetrahedral geometry around the C1 atom, bonded to:

  • The 3-bromo-5-methylphenyl group,
  • The amine group (-NH₂),
  • The propenyl chain (-CH₂-CH=CH₂),
  • A hydrogen atom.

The Cahn-Ingold-Prelog priority rules assign the highest priority to the bromine-substituted aromatic ring, followed by the amine group, propenyl chain, and hydrogen. The (1S) designation indicates a counterclockwise arrangement of these groups when viewed from the highest-priority substituent.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

OEUQLRYVNCEHPM-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@H](C=C)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C=C)N

Origin of Product

United States

Biological Activity

(1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine, a compound with the molecular formula C10H12BrN and a molar mass of 226.11 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Understanding the physico-chemical properties of (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is crucial for elucidating its biological activity. The following table summarizes key properties:

PropertyValue
Molecular FormulaC10H12BrN
Molar Mass226.11 g/mol
Density1.324±0.06 g/cm³
Boiling Point299.2±35.0 °C
pKa8.32±0.10

The biological activity of (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the amine group enhances its reactivity and allows it to form hydrogen bonds, which can modulate enzyme activity or receptor binding .

Potential Mechanisms

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies

Several studies have investigated the biological effects of structurally related compounds that may provide insights into the activity of (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine.

Case Study 1: Anticancer Properties

A study explored the anticancer effects of brominated phenylpropene derivatives, revealing that modifications at the phenyl ring could enhance cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research on similar aniline derivatives indicated significant antimicrobial activity against Gram-positive bacteria. The presence of halogen substituents was shown to increase membrane permeability, leading to enhanced efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules: carisbamate (from ) and N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from ).

Property (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine Carisbamate N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Core Structure Allylamine + brominated phenyl ring Carbamate + chlorinated phenyl ring Sulfonamide + brominated pyrimidine + morpholine
Molecular Formula C₁₀H₁₂BrN C₉H₁₀ClNO₃ C₂₄H₂₈BrN₃O₃S₂
Molecular Weight ~226.12 g/mol 215.6 g/mol ~570.54 g/mol
Key Substituents 3-Bromo, 5-methyl (phenyl) 2-Chloro (phenyl), carbamate 5-Bromo (pyrimidine), morpholine, sulfonamide
Functional Groups Primary amine, allyl chain Carbamate, diol Sulfonamide, thioether, morpholine
Therapeutic Area Undefined (potential CNS modulation) Antiepileptic (T-type Ca²⁺ and Na⁺ channel inhibition) Undefined (structural motifs suggest kinase or enzyme inhibition)

Pharmacological and Mechanistic Insights

  • Carisbamate (Antiepileptic Agent) :
    Carisbamate’s mechanism involves inhibition of voltage-gated sodium channels and T-type calcium channels, reducing neuronal hyperexcitability . In contrast, the primary amine group in (1S)-1-(3-Bromo-5-methylphenyl)prop-2-en-1-amine may interact with ion channels via hydrogen bonding or cationic interactions, but its larger bromine substituent (vs. chlorine in carisbamate) could enhance lipophilicity and alter target selectivity. The methyl group at the phenyl 5-position may further improve blood-brain barrier penetration compared to carisbamate’s polar carbamate group .

  • Compared to the target allylamine, the sulfonamide’s bulkier structure and sulfur-containing groups (thioether, sulfonamide) likely reduce CNS permeability but improve metabolic stability. The bromine at the pyrimidine 5-position may enhance halogen bonding with target proteins, a feature shared with the brominated phenyl ring in the target compound .

Physicochemical Properties

  • Lipophilicity : The target compound’s bromine and methyl groups increase logP compared to carisbamate, favoring membrane permeability. However, its primary amine may reduce solubility in aqueous environments.
  • Metabolic Stability : Bromine’s slower oxidative metabolism (vs. chlorine in carisbamate) could prolong the half-life of the target compound .
  • Stereochemical Influence : The (1S) configuration may enhance target specificity, analogous to carisbamate’s stereospecific activity .

Preparation Methods

Transition-Metal Catalysis

Transition-metal catalysis is widely used for synthesizing allylic amines, including (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine:

  • Palladium-Catalyzed Carboamination : This method utilizes palladium catalysts to couple aryl halides with allylic amines. Reaction conditions include:

    • Catalyst: $$ Pd2(dba)3 $$
    • Ligand: Diphenylphosphinoethane (dppe)
    • Base: Sodium tert-butoxide ($$ NaOtBu $$)
    • Solvent: Toluene
    • Temperature: ~100°C
      This approach provides high yields and good stereoselectivity.
  • Rhodium-Catalyzed Hydroamination : Rhodium catalysts facilitate the addition of amines to alkenes, yielding allylic amines with excellent enantioselectivity (up to 99% ee). Common ligands include Josiphos or Segphos derivatives.

Enantioselective Synthesis

The stereoselective preparation of (1S)-1-(3-Bromo-5-methylphenyl)prop-2-enylamine is crucial for its applications. Enantioselectivity can be achieved through:

  • Chiral Catalysts : Using chiral ligands such as BINAP or Segphos in combination with rhodium or iridium catalysts ensures high enantiomeric excess.
  • Asymmetric Hydrogenation : A chiral catalyst system selectively hydrogenates prochiral intermediates to yield the desired enantiomer.

Optimization of Reaction Conditions

Solvent Effects

Solvents like toluene and dichloromethane are commonly used for their ability to dissolve both reactants and catalysts while stabilizing reactive intermediates.

Base Selection

The choice of base significantly impacts reaction efficiency:

  • Strong bases such as $$ NaOtBu $$ enhance deprotonation steps.
  • Mild bases like potassium carbonate ($$ K2CO3 $$) minimize side reactions.

Temperature Control

Reactions are typically conducted at elevated temperatures (~80–120°C) to accelerate reaction rates while maintaining selectivity.

Industrial Scale-Up

For large-scale production, continuous flow reactors are often employed:

  • These reactors enable precise control over reaction parameters, ensuring consistent product quality.
  • They also minimize by-product formation and reduce reaction times.

Data Table: Key Reaction Parameters

Parameter Example Value/Condition Notes
Catalyst $$ Pd2(dba)3 $$, Rhodium complexes Enables high selectivity
Ligand dppe, Josiphos Critical for stereoselectivity
Base $$ NaOtBu $$, $$ K2CO3 $$ Affects yield and by-product formation
Solvent Toluene, Dichloromethane Stabilizes intermediates
Temperature ~100°C Balances rate and selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.